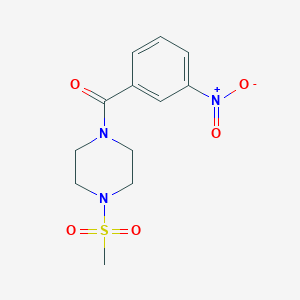

5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial and Anti-Proliferative Activities : The synthesis of N-Mannich bases derived from 1,3,4-oxadiazole and their subsequent evaluation for antimicrobial and anti-proliferative activities against various cancer cell lines showcases the potential of compounds related to 5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione in medicinal chemistry. Particularly, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, indicating their relevance in developing new antimicrobial agents (Al-Wahaibi et al., 2021).

Synthesis and Biological Evaluation : Another study focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, exploring their antimicrobial activities. The findings revealed that several newly synthesized compounds exhibited excellent antibacterial and antifungal activities, demonstrating the chemical's utility in creating potent antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Catalytic Applications

- Catalytic Applications in Organic Synthesis : Research on annulated N-heterocyclic carbene ligands derived from 2-methylaminopiperidine for their use in catalyzing the transfer hydrogenation of ketones highlights another dimension of applications. These findings underline the compound's significance in catalysis and organic synthesis, providing insights into the development of new catalytic systems (Türkmen et al., 2008).

Antiviral and Anti-HIV-1 Activity

- Antiviral Activity : The synthesis of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and their evaluation for anti-HIV-1 activity provide evidence of the compound's potential in antiviral research. The study showcases the application of derivatives in inhibiting HIV-1 replication, marking an important contribution to the search for new antiviral drugs (El-Emam et al., 2004).

Synthesis and Characterization of Novel Derivatives

- Novel Fused Imidazole Derivatives : The creation of novel fused imidazole derivatives through the reaction of cyanothioformamides with aromatic isocyanates, leading to imidazolopyrimidines, highlights the compound's role in the synthesis of new chemical entities. This research underscores the versatility of 5,5-dimethyl-3-(1-piperidinylmethyl)-2,4-imidazolidinedione derivatives in synthesizing compounds with potential biological activities (El-Shareif et al., 2003).

properties

IUPAC Name |

5,5-dimethyl-3-(piperidin-1-ylmethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2)9(15)14(10(16)12-11)8-13-6-4-3-5-7-13/h3-8H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLTTFWDMFFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CN2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-piperidin-1-ylmethyl-imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)